
3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiazolidin-2,4-dione (TZD) derivatives, such as the compound , can be synthesized using deep eutectic solvents . These solvents act as both solvents and catalysts. The synthesis process involves a Knoevenagel condensation, and the deep eutectic solvent choline chloride, N-methylurea, has been found to be the most suitable for this process .
Molecular Structure Analysis
The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Chemical Reactions Analysis
Thiazolidinediones, including the compound , are five-membered, heterocyclic compounds . They possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
Aplicaciones Científicas De Investigación
Chymase Inhibition
A study by S. Niwata et al. (1997) demonstrated the synthesis and evaluation of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, including compounds structurally similar to the requested chemical, for their ability to selectively inhibit human heart chymase. These derivatives were optimized for chymase inhibition, showing significant selectivity and potency, which could have implications for cardiovascular diseases treatment strategies (Niwata et al., 1997).
Anticancer Activity
Chandrappa et al. (2008) synthesized a series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, assessed for their antiproliferative activity against various human cancer cell lines. The study revealed the importance of the nitro group on the thiazolidinone moiety and the position of substituted aryl rings in determining antiproliferative activity, suggesting potential applications in cancer therapy (Chandrappa et al., 2008).
Antibacterial and Antifungal Activities
Research by Mistry and Desai (2006) explored the synthesis of compounds with both azetidinones and thiazolidinones, showing pharmacological activity, including antibacterial and antifungal effects. This highlights the compound's relevance in developing new antimicrobial agents (Mistry & Desai, 2006).
Anti-inflammatory Properties
A study by Liang Ma et al. (2011) synthesized thiazolidine-2,4-dione derivatives, evaluating their inhibitory effects on nitric oxide production, iNOS activity, and prostaglandin E2 generation. One compound, in particular, showed superior anti-inflammatory properties compared to indomethacin, a commercial anti-inflammatory drug, suggesting potential for treating inflammatory diseases (Liang Ma et al., 2011).
Synthesis and Characterization
Shah et al. (2014) focused on the synthesis and characterization of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, assessing their antimicrobial activities. This research contributes to the understanding of the compound's chemical properties and its potential as a scaffold for developing antimicrobial agents (Shah et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[1-[4-(2-chlorophenoxy)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5S2/c19-15-3-1-2-4-16(15)26-13-5-7-14(8-6-13)28(24,25)20-9-12(10-20)21-17(22)11-27-18(21)23/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUMKWRFNILAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2733545.png)
![Ethyl 4-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2733547.png)
![2-[(Oxan-3-yl)methoxy]pyridine](/img/structure/B2733549.png)

![N-[[4-(5-Oxo-1,4-diazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2733551.png)
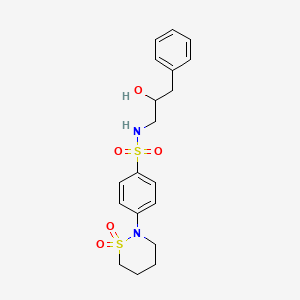
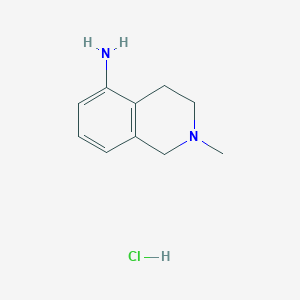
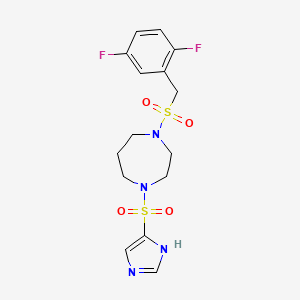
![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2733557.png)
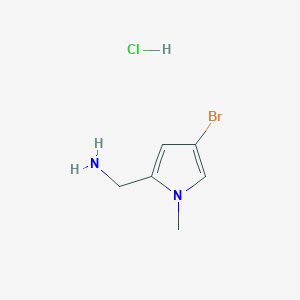
![N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2733559.png)
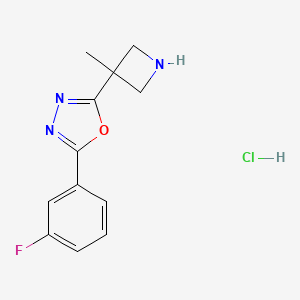
![(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2733563.png)

